XMD-17-51 XMD-17-51 XMD-17-51 is a potent and selective NUAK1 inhibitor.
Brand Name: Vulcanchem
CAS No.: 1628614-50-5
VCID: VC0547377
InChI: InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26)
SMILES: CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C
Molecular Formula: C21H24N8O
Molecular Weight: 404.47

XMD-17-51

CAS No.: 1628614-50-5

Cat. No.: VC0547377

Molecular Formula: C21H24N8O

Molecular Weight: 404.47

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

XMD-17-51 - 1628614-50-5

Specification

CAS No. 1628614-50-5
Molecular Formula C21H24N8O
Molecular Weight 404.47
IUPAC Name 5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26)
Standard InChI Key LKOFXMLMYKWELM-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C
Appearance Solid powder

Introduction

Chemical Properties and Structure

XMD-17-51 exists in two primary forms: as a free base and as a trifluoroacetate salt. The chemical characteristics of both forms are summarized in the table below.

Table 1: Chemical Properties of XMD-17-51

PropertyFree BaseTrifluoroacetate Salt
CAS Number1628614-50-52436579-93-8
Molecular FormulaC₂₁H₂₄N₈OC₂₃H₂₅F₃N₈O₃
Molecular Weight404.47 g/mol518.49 g/mol
IUPAC Name5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b] benzodiazepin-6-one5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b] benzodiazepin-6-one trifluoroacetate
Physical AppearanceSolidOff-white solid
SolubilitySoluble in DMSODMSO: 100 mg/mL (192.87 mM); requires ultrasonic treatment
Purity-99.34%

The molecular structure features a pyrimido-diazepinone scaffold with critical functional groups that enable its interaction with the ATP-binding sites of various kinases . This structure-activity relationship is fundamental to its ability to inhibit multiple kinases involved in cancer progression and cellular metabolism.

Mechanism of Action and Kinase Inhibition Profile

XMD-17-51 functions primarily as an ATP-competitive inhibitor targeting multiple protein kinases. Its inhibitory profile is notably potent against NUAK1 and DCLK1, with demonstrated activity against several other kinases.

Table 2: Inhibitory Activity of XMD-17-51

Target KinaseIC₅₀
NUAK11.5 nM
DCLK114.64 nM

Beyond NUAK1 and DCLK1, XMD-17-51 inhibits several members of the AMPK family (MARK1, MARK3, BRSK1, and AMPK itself) and numerous kinases associated with growth and proliferation, including MPS1 (TTK), ERK5 (BMK1, MAPK7), polo kinases 1-4, Ack1, Ack2, Abl, and several others . This broad kinase inhibition profile contributes to its diverse biological effects and potential therapeutic applications.

NUAK1 Inhibition

NUAK1 (NUAK family SNF1-like kinase 1) is a serine/threonine protein kinase belonging to the AMPK family that regulates cell adhesion, proliferation, and tumor progression. XMD-17-51 was initially developed as a highly selective NUAK1 inhibitor with an IC₅₀ of only 1.5 nM , positioning it among the most potent NUAK1 inhibitors reported to date.

DCLK1 Inhibition

A significant discovery regarding XMD-17-51 is its potent inhibition of DCLK1 kinase activity. DCLK1 is a serine/threonine kinase comprising a microtubule-binding domain with two double corticosteroid motifs at the N-terminus and a serine/threonine kinase domain at the C-terminus . Originally identified for its role in neurogenesis, DCLK1 has emerged as a tumor-specific stem cell marker in various cancers.

In cell-free enzymatic assays using purified DCLK1 protein and ULight-CREBtide peptide substrate (with 1 μM ATP concentration), XMD-17-51 demonstrated an IC₅₀ of 14.64 nM against DCLK1 . This finding establishes XMD-17-51 as one of the few known small-molecule inhibitors of DCLK1, a potential target for cancer therapy.

Biological Activities in Cancer Models

Effects on Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines

XMD-17-51 has been extensively studied for its effects on NSCLC cell lines, demonstrating significant antiproliferative activity across multiple cell types.

Table 3: Effect of XMD-17-51 on NSCLC Cell Proliferation

Cell LineIC₅₀
A5493.551 μM
NCI-H12991.693 μM
NCI-H19751.845 μM

In A549 cells, treatment with XMD-17-51 decreased DCLK1 expression levels in a dose-dependent manner, as assessed by both RT-qPCR and western blotting . Additionally, phosphorylated ERK (Thr202/Tyr204) was reduced in both 42 and 44 kDa isoforms following XMD-17-51 treatment, indicating modulation of MAPK pathway signaling .

Notably, DCLK1 overexpression in A549 cells conferred resistance to XMD-17-51 treatment, increasing the IC₅₀ from 27.575 μM to 53.197 μM . Conversely, DCLK1 knockdown via siRNA transfection sensitized A549 cells to XMD-17-51's antiproliferative effects . These findings strongly suggest that DCLK1 inhibition is a primary mechanism through which XMD-17-51 exerts its anticancer activity in NSCLC cells.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a critical process in cancer metastasis, and DCLK1 functions as a regulator of EMT-related transcription factors. Research has demonstrated that XMD-17-51 significantly reduces EMT processes in A549 cells .

Treatment with XMD-17-51 decreased protein levels of Snail-1 and zinc-finger-enhancer binding protein 1 (ZEB1), which are EMT-promoting transcription factors . Concurrently, it increased expression of E-cadherin, an epithelial marker typically downregulated during EMT . These molecular changes indicate that XMD-17-51 effectively inhibits EMT, which may contribute to its potential anti-metastatic properties.

Impact on Cancer Stemness Properties

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with self-renewal capabilities that contribute to tumor initiation, progression, and therapy resistance. DCLK1 has been identified as a marker of tumor stem cells in various cancers, including pancreatic, colorectal, and lung cancers .

Research has demonstrated that XMD-17-51 significantly impacts cancer stemness properties. In sphere formation assays—which assess the ability of cancer cells to form three-dimensional spheroids under non-adherent conditions (a characteristic of stem cells)—XMD-17-51 treatment significantly decreased the sphere formation efficiency of A549 cells in a dose-dependent manner .

At the molecular level, XMD-17-51 reduced the expression of stemness markers such as β-catenin and pluripotency factors including SOX2, NANOG, and OCT4 . These findings suggest that XMD-17-51 possesses anti-stemness properties, which could be valuable for targeting cancer stem cells often resistant to conventional therapies.

Interestingly, while XMD-17-51 reduced most stemness markers, it increased the percentage of ALDH+ cells in A549 cells in a dose-dependent manner . This apparent contradiction may be explained by the complexity of cancer stem cell plasticity and the shifting expression of different stem cell markers during various states of EMT. As XMD-17-51 inhibits EMT, it may shift the cancer stem cell population toward a more epithelial state characterized by ALDH expression .

Experimental Methods Used in XMD-17-51 Research

Research on XMD-17-51 has employed various experimental approaches to evaluate its biological activities. These include:

Table 4: Experimental Methods in XMD-17-51 Research

MethodApplicationKey Findings
Cell-Free Kinase AssaysDCLK1 inhibitionIC₅₀ of 14.64 nM against DCLK1
MTT Cell Proliferation AssayAntiproliferative effectsDose-dependent inhibition of NSCLC cell growth
RT-qPCR and Western BlottingChanges in gene/protein expressionDecreased DCLK1, Snail-1, ZEB1, β-catenin, SOX2, NANOG, OCT4; increased E-cadherin
Sphere Formation AssayCancer stemness propertiesReduced sphere formation efficiency
ALDEFLUOR AssayAldehyde dehydrogenase activityIncreased ALDH+ cell percentage
RNA InterferenceRole of DCLK1 in XMD-17-51 activityDCLK1 knockdown enhanced XMD-17-51 sensitivity
Overexpression StudiesResistance mechanismsDCLK1 overexpression conferred resistance to XMD-17-51

These methodologies have provided comprehensive insights into the molecular mechanisms underlying XMD-17-51's anticancer activities and its potential as a therapeutic agent .

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